molecular formula C26H25ClN4O4 B297535 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

カタログ番号 B297535
分子量: 493 g/mol
InChIキー: IAKSPSRCQQCOAT-RWPZCVJISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, also known as compound 1, is a potential therapeutic agent that has been the subject of extensive scientific research. This compound belongs to the class of hydrazones and has shown promising results in various biological assays.

作用機序

The mechanism of action of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.

実験室実験の利点と制限

Compound 1 has several advantages for lab experiments, including its high potency and selectivity against cancer cells. It also has good solubility in aqueous solutions, which makes it easy to administer in vitro and in vivo. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

将来の方向性

There are several future directions for the research and development of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1. One potential direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.

合成法

The synthesis of 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 involves the reaction of 2-hydrazinyl-N-(4-ethylphenyl)acetamide with 4-(2-formylphenoxy)-3-chloro-2-methylaniline in the presence of acetic acid. The resulting product is then treated with 4-(2-hydroxybenzylidene)benzohydrazide to yield 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.

科学的研究の応用

Compound 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit potent cytotoxic effects against cancer cells, particularly breast and lung cancer cells. In addition, it has also shown anti-diabetic and anti-inflammatory activities in animal models. These findings suggest that 2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 1 has the potential to be developed as a novel therapeutic agent for the treatment of these diseases.

特性

製品名

2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

分子式

C26H25ClN4O4

分子量

493 g/mol

IUPAC名

N//'-[(E)-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C26H25ClN4O4/c1-3-18-7-11-20(12-8-18)29-25(33)26(34)31-28-15-19-9-13-21(14-10-19)35-16-24(32)30-23-6-4-5-22(27)17(23)2/h4-15H,3,16H2,1-2H3,(H,29,33)(H,30,32)(H,31,34)/b28-15+

InChIキー

IAKSPSRCQQCOAT-RWPZCVJISA-N

異性体SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C

SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C

正規SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。